

# In Vitro Anti-leishmanial Profile of GSK3494245: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anti-leishmanial activity of **GSK3494245** (also known as DDD01305143), a preclinical candidate for the treatment of visceral leishmaniasis (VL). This document details the compound's mechanism of action, summarizes its biological activity through structured data, outlines key experimental protocols, and provides visual representations of its signaling pathway and experimental workflows.

## **Core Compound Information**

**GSK3494245** is a potent and selective inhibitor of the Leishmania parasite's proteasome.[1] It was developed through a collaboration between GlaxoSmithKline (GSK) and the University of Dundee's Drug Discovery Unit.[2] The compound has progressed to Phase I clinical trials to assess its safety, tolerability, and pharmacokinetics in healthy volunteers.[2][3]

#### **Mechanism of Action**

**GSK3494245** exerts its anti-leishmanial effect by targeting the chymotrypsin-like (CT-L) proteolytic activity of the parasite's 20S proteasome.[1] Specifically, it inhibits the  $\beta$ 5 subunit of the proteasome.[1][4] This inhibition disrupts the parasite's ability to degrade and recycle proteins, a process essential for its survival, leading to parasite death.[3] Cryo-electron microscopy studies have revealed that **GSK3494245** binds to a previously undiscovered site between the  $\beta$ 4 and  $\beta$ 5 proteasome subunits.[1] A key advantage of **GSK3494245** is its



selectivity for the parasite proteasome over the human ortholog, which is a critical attribute for a successful therapeutic agent.[5]

Caption: Mechanism of action of GSK3494245 in Leishmania.

## **Quantitative Data Summary**

The following tables summarize the in vitro activity of **GSK3494245** against Leishmania parasites and its selectivity over human cells and proteasomes.

| Table 1: In Vitro Anti-leishmanial Activity of GSK3494245    |                                                                                            |
|--------------------------------------------------------------|--------------------------------------------------------------------------------------------|
| Assay Type                                                   | Leishmania Species                                                                         |
| Intramacrophage Assay (THP-1 cells)                          | L. donovani                                                                                |
| Intramacrophage Assay (THP-1 cells)                          | L. donovani                                                                                |
| Axenic Amastigote Assay                                      | L. donovani                                                                                |
| Intramacrophage Assay                                        | Diverse L. donovani & L. infantum clinical strains (including antimony-resistant isolates) |
|                                                              |                                                                                            |
| Table 2: Proteasome Inhibition and Selectivity of GSK3494245 |                                                                                            |
| Target                                                       | IC50                                                                                       |
| L. donovani Proteasome (WT)                                  | 0.16 μM[5]                                                                                 |
| Human Proteasome (purified 26S)                              | 13 μM[5]                                                                                   |
| Human Proteasome (enriched THP-1 extracts)                   | 40 μM[5]                                                                                   |
| Cell Line                                                    | EC50                                                                                       |
| Human THP-1 cells                                            | > 50 μM[5]                                                                                 |

# **Experimental Protocols**



Detailed methodologies for key in vitro assays are provided below.

#### **Intramacrophage Anti-leishmanial Activity Assay**

This assay evaluates the efficacy of a compound against the intracellular amastigote stage of Leishmania, which is the clinically relevant form of the parasite in the mammalian host.

- Cell Line and Culture: The human monocytic cell line THP-1 is used. Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 humidified atmosphere.
- Differentiation of THP-1 Cells: THP-1 monocytes are differentiated into macrophage-like cells by treatment with phorbol 12-myristate 13-acetate (PMA) at a concentration of 20-100 ng/mL for 48-72 hours.[6][7] Following differentiation, the cells become adherent.
- Parasite Infection: Differentiated THP-1 cells are infected with stationary-phase Leishmania donovani promastigotes at a parasite-to-cell ratio of approximately 10:1.[6][8] The co-culture is incubated for 24 hours to allow for phagocytosis of promastigotes and their transformation into amastigotes within the macrophages.[8]
- Compound Treatment: After the infection period, extracellular parasites are washed away, and fresh medium containing serial dilutions of GSK3494245 is added to the infected cells. A positive control (e.g., Amphotericin B) and a negative control (vehicle, e.g., DMSO) are included. The plates are incubated for an additional 72-96 hours.
- Quantification of Parasite Load: The number of intracellular amastigotes is determined. This
  can be achieved through microscopic counting of Giemsa-stained slides, where the number
  of amastigotes per 100 macrophages is counted.[7] Alternatively, high-content imaging
  systems or reporter gene-expressing parasites (e.g., expressing luciferase) can be used for
  a more high-throughput analysis.[2]
- Data Analysis: The percentage of infection and the number of amastigotes per macrophage are calculated. The EC50 value (the concentration of the compound that reduces the parasite load by 50%) is determined by plotting the percentage of parasite inhibition against the compound concentration and fitting the data to a dose-response curve.

#### **Proteasome Activity Assay**



This assay measures the specific inhibition of the proteasome's chymotrypsin-like activity by **GSK3494245**.

- Preparation of Lysates:Leishmania donovani promastigotes or axenic amastigotes are harvested, washed, and lysed in a suitable buffer to release the proteasomes.
- Assay Principle: A fluorogenic or luminogenic substrate specific for the chymotrypsin-like
  activity of the proteasome (e.g., Suc-LLVY-AMC or Suc-LLVY-aminoluciferin) is used.[9][10]
  In the presence of active proteasomes, the substrate is cleaved, releasing a fluorescent or
  luminescent signal that can be measured.
- Inhibition Assay: The parasite lysate is pre-incubated with various concentrations of GSK3494245 for a defined period. The substrate is then added, and the reaction is monitored over time using a plate reader.
- Data Analysis: The rate of substrate cleavage is calculated from the increase in fluorescence
  or luminescence. The percentage of inhibition for each concentration of GSK3494245 is
  determined relative to a vehicle-treated control. The IC50 value (the concentration of the
  inhibitor that reduces the enzyme activity by 50%) is calculated from the dose-response
  curve.

#### **Mammalian Cell Cytotoxicity Assay (MTT Assay)**

This assay assesses the toxicity of **GSK3494245** against a mammalian cell line (e.g., THP-1) to determine its selectivity.

- Cell Seeding: THP-1 cells are seeded into 96-well plates at a predetermined density.
- Compound Exposure: The cells are treated with serial dilutions of GSK3494245 and incubated for a period that typically corresponds to the duration of the anti-leishmanial assay (e.g., 72 hours).
- MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[3] Metabolically active cells with functional mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[11]



- Solubilization and Measurement: After a few hours of incubation with MTT, a solubilization solution (e.g., acidified isopropanol or DMSO) is added to dissolve the formazan crystals.[3]
   The absorbance of the resulting purple solution is measured using a spectrophotometer at a wavelength of approximately 570 nm.
- Data Analysis: The absorbance is directly proportional to the number of viable cells. The
  percentage of cell viability is calculated for each compound concentration relative to the
  vehicle-treated control cells. The EC50 (or CC50) value, representing the concentration that
  reduces cell viability by 50%, is determined from the dose-response curve.

## **Experimental Workflow Visualization**

The following diagram illustrates a typical workflow for the in vitro screening of compounds for anti-leishmanial activity.





Click to download full resolution via product page

Caption: Workflow for in vitro intramacrophage anti-leishmanial assay.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Axenically Grown Amastigotes of Leishmania infantum Used as an In Vitro Model To Investigate the Pentavalent Antimony Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Leishmania major Amastigote Assay in 96-Well Format for Rapid Drug Screening and Its Use for Discovery and Evaluation of a New Class of Leishmanicidal Quinolinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell-line-specific high background in the Proteasome-Glo assay of proteasome trypsin-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transcriptional analysis of THP-1 cells infected with Leishmania infantum indicates no activation of the inflammasome platform PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Parasite Rescue and Transformation Assay for Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes in THP1 Human Acute Monocytic Leukemia Cell Line PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteasome-Glo<sup>™</sup> Chymotrypsin-Like, Trypsin-Like and Caspase-Like Cell-Based Assays Protocol [worldwide.promega.com]
- 10. Cell-Based Proteasome-Glo<sup>™</sup> Assays [promega.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- To cite this document: BenchChem. [In Vitro Anti-leishmanial Profile of GSK3494245: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b11932695#in-vitro-anti-leishmanial-activity-of-gsk3494245]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com